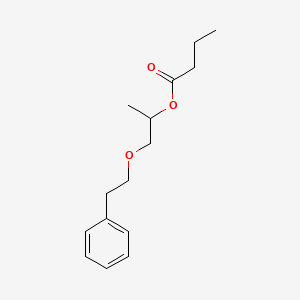
1-(2-Phenylethoxy)propan-2-yl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethoxy)propan-2-yl butanoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenylethoxy group attached to a propan-2-yl butanoate backbone
Métodos De Preparación
The synthesis of 1-(2-Phenylethoxy)propan-2-yl butanoate typically involves the reaction of 2-phenylethanol with propan-2-yl butanoate under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the esterification process. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(2-Phenylethoxy)propan-2-yl butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions vary based on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-(2-Phenylethoxy)propan-2-yl butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Phenylethoxy)propan-2-yl butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethoxy group can participate in various binding interactions, while the ester group can undergo hydrolysis or other transformations, influencing the compound’s activity and function.
Comparación Con Compuestos Similares
1-(2-Phenylethoxy)propan-2-yl butanoate can be compared with other esters and phenyl-containing compounds:
Ethyl acetate: A simpler ester with different reactivity and applications.
Phenylacetone: Shares the phenyl group but has a different functional group, leading to distinct chemical behavior.
Methyl butyrate: Another ester with a different alkyl group, affecting its properties and uses.
Propiedades
Número CAS |
185499-98-3 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
1-(2-phenylethoxy)propan-2-yl butanoate |
InChI |
InChI=1S/C15H22O3/c1-3-7-15(16)18-13(2)12-17-11-10-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,10-12H2,1-2H3 |
Clave InChI |
NHDUIRUKBPGBGI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C)COCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


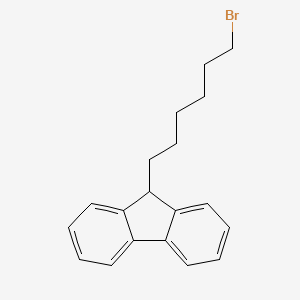
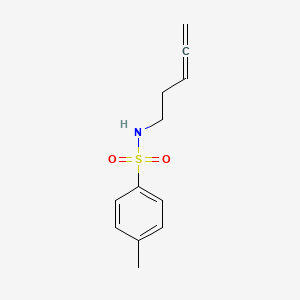
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
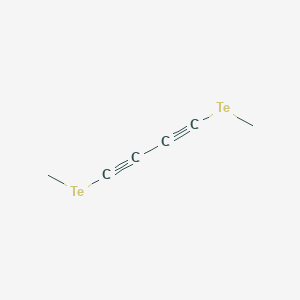

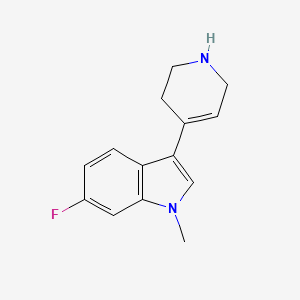
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
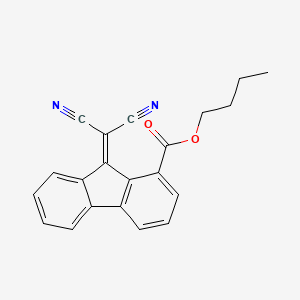
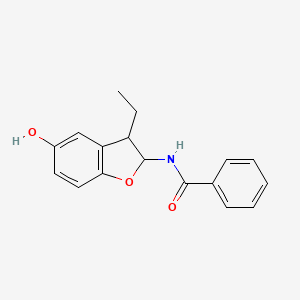
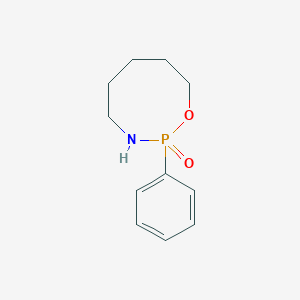
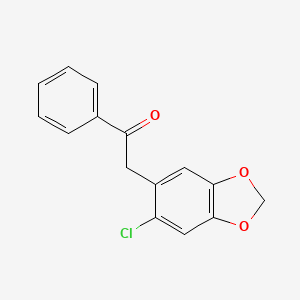
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
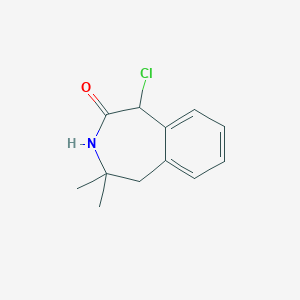
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)
